Griselinoside

Vue d'ensemble

Description

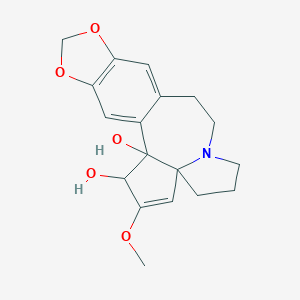

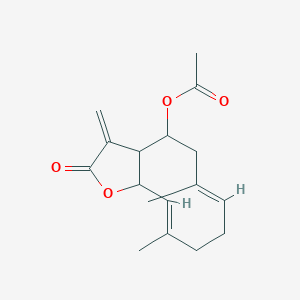

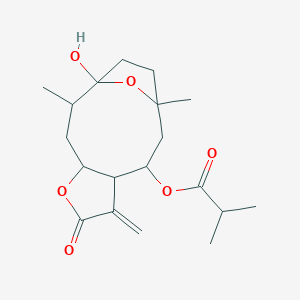

Griselinoside is a natural iridoid isolated from the herbs of Toricellia angulata . It has a molecular formula of C18H24O12 .

Synthesis Analysis

The biosynthesis of Griselinoside involves several compounds. Forsythide dimethyl ester was found to be an efficient precursor for Griselinoside in V. hispida . No incorporation was observed with deoxygeniposide, geniposide, deoxyloganin, and dihydrocornin .Molecular Structure Analysis

Griselinoside has a molecular weight of 432.4 g/mol . Its structure includes a total of 56 bonds, with 32 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 2 esters (aliphatic), 1 ketone (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis

Griselinoside appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique

I apologize, but it seems that there is limited information available online regarding the specific scientific research applications of Griselinoside. However, based on the general properties of iridoids, which Griselinoside is a part of, we can infer some potential applications:

Biosynthesis Studies

Iridoids like Griselinoside may be used in studies to understand the biosynthesis pathways in plants .

Chemical Synthesis

They can serve as starting materials for regioselective and stereoselective synthesis of bioactive compounds .

Pharmacological Research

As reference standards or inhibitors in pharmacological research due to their bioactive properties .

Mécanisme D'action

Target of Action

Griselinoside, a naturally occurring iridoid glucoside , primarily targets Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3) . Prx1 and Grx3 are enzymes that play crucial roles in cellular processes such as cell proliferation, differentiation, and antioxidant defense .

Mode of Action

Griselinoside acts as a potent inhibitor of Prx1 and Grx3 . By inhibiting these enzymes, Griselinoside can potentially influence various cellular processes, including those related to oxidative stress and cell growth .

Biochemical Pathways

Griselinoside is part of the iridoid glucosides, a group of compounds that are involved in various biochemical pathways .

Pharmacokinetics

It’s known that the bioavailability and metabolism of similar compounds can be influenced by factors such as absorption rate, distribution, metabolism, and excretion . More research is needed to fully understand the ADME properties of Griselinoside.

Result of Action

It’s known that the inhibition of prx1 and grx3 can lead to changes in cell growth and oxidative stress responses

Action Environment

Environmental factors can influence the action, efficacy, and stability of Griselinoside. For example, factors such as temperature, soil type, and precipitation can affect the content of ginsenosides (a group of compounds that includes Griselinoside) in the ginseng plant . These factors could potentially influence the bioavailability and efficacy of Griselinoside.

Propriétés

IUPAC Name |

dimethyl (1R,4aR,7R,7aR)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12/c1-26-15(24)6-3-8(20)10-7(16(25)27-2)5-28-17(11(6)10)30-18-14(23)13(22)12(21)9(4-19)29-18/h5-6,9-14,17-19,21-23H,3-4H2,1-2H3/t6-,9-,10-,11+,12-,13+,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USONHTFDCJKLKO-PHAJAEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10991339 | |

| Record name | Dimethyl 1-(hexopyranosyloxy)-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Griselinoside | |

CAS RN |

71035-06-8 | |

| Record name | Griselinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071035068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 1-(hexopyranosyloxy)-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)

![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)